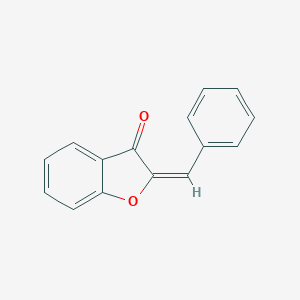
2-benzylidene-1-benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzylidene-1-benzofuran-3(2H)-one, commonly known as BBF, is a synthetic compound that has gained attention in the scientific research community due to its potential pharmacological properties. BBF has been found to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of BBF is not fully understood, but it is believed to act through multiple pathways. BBF has been found to inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase and lipoxygenase, leading to a reduction in inflammation. BBF has also been found to scavenge free radicals, which can cause oxidative damage, leading to a reduction in oxidative stress. Furthermore, BBF has been found to induce apoptosis, a process of programmed cell death, in cancer cells, leading to a reduction in tumor growth.
Effets Biochimiques Et Physiologiques
BBF has been found to have several biochemical and physiological effects. BBF has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, leading to a reduction in inflammation. BBF has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, leading to a reduction in oxidative stress. Furthermore, BBF has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
BBF has several advantages and limitations for lab experiments. BBF is a synthetic compound, which can be easily synthesized in large quantities, making it suitable for large-scale experiments. BBF has also been found to possess potent pharmacological properties, making it a promising candidate for further research. However, BBF has some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of BBF is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
BBF has shown promising results in various scientific research applications, and there is a need for further research to fully understand its pharmacological properties. Future research could focus on elucidating the mechanism of action of BBF, which can help in the design of more targeted experiments. Furthermore, future research could focus on developing new formulations of BBF, which can improve its solubility and bioavailability. Additionally, future research could focus on studying the potential toxicological effects of BBF, which can help in the development of safe and effective therapeutic agents.
Méthodes De Synthèse
BBF can be synthesized through a multistep process involving the condensation of benzofuranone with benzaldehyde in the presence of a catalyst. The reaction mixture is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain the pure compound. The synthesis method of BBF has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
BBF has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications. BBF has been found to possess potent anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. BBF has also been shown to possess antioxidant properties, which can protect against oxidative stress-induced damage. Furthermore, BBF has been found to exhibit anticancer properties, making it a promising candidate for cancer therapy.
Propriétés
Nom du produit |
2-benzylidene-1-benzofuran-3(2H)-one |
|---|---|
Formule moléculaire |
C15H10O2 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
(2E)-2-benzylidene-1-benzofuran-3-one |
InChI |
InChI=1S/C15H10O2/c16-15-12-8-4-5-9-13(12)17-14(15)10-11-6-2-1-3-7-11/h1-10H/b14-10+ |
Clé InChI |
OMUOMODZGKSORV-GXDHUFHOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3O2 |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




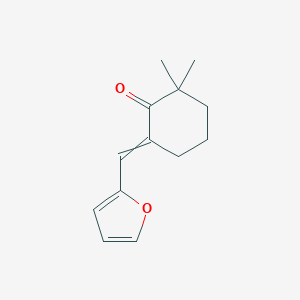
![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)
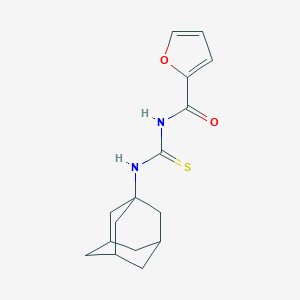
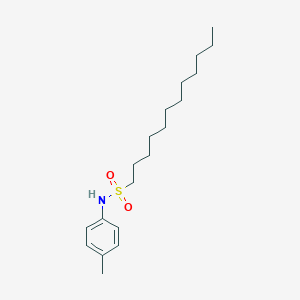
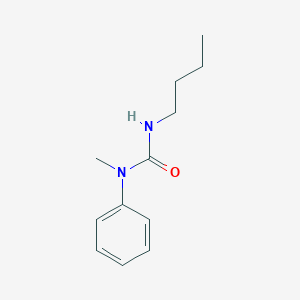




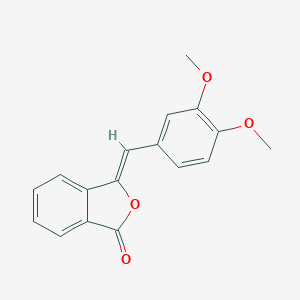
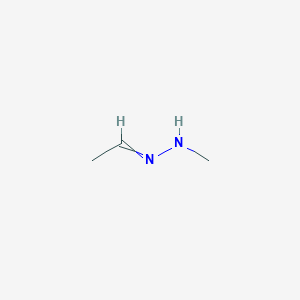
![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)
